molecular formula C11H12F3N B13108151 5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B13108151
M. Wt: 215.21 g/mol
InChI Key: XUESMNDRBJCKCK-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a tetrahydronaphthalen-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or other electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce various amine derivatives.

Scientific Research Applications

5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)-2,3,4,5-tetrahydronaphthalen-1-amine
  • 5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-amine
  • 5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-3-amine

Uniqueness

5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific trifluoromethyl substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H12F3N/c12-11(13,14)9-5-1-4-8-7(9)3-2-6-10(8)15/h1,4-5,10H,2-3,6,15H2

InChI Key

XUESMNDRBJCKCK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)C(F)(F)F)N

Origin of Product

United States

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